molecular formula C12H20ClNO2 B1493208 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one CAS No. 2098000-83-8

3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one

Cat. No.: B1493208
CAS No.: 2098000-83-8
M. Wt: 245.74 g/mol
InChI Key: VZIXQWLGWROWCA-UHFFFAOYSA-N
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Description

3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one is a chemical intermediate of significant interest in medicinal chemistry, primarily utilized in the synthesis and exploration of novel psychoactive substances (NPS). Its core structure incorporates a benzo-fused 1,4-oxazepine ring, a less common scaffold that presents a key feature for investigating structure-activity relationships (SAR) (Meyer et al., 2023) . Research into this compound and its analogs is focused on understanding their potential interactions with sigma receptors and various neurotransmitter transporters, which are critical targets in neuropharmacology (Brandt et al., 2023) . The primary research value of this molecule lies in its role as a precursor or a structural template for developing new chemical entities aimed at probing the central nervous system. Studies involving this compound are essential for advancing the analytical characterization of emerging NPS, providing critical data for forensic science and public health monitoring (EMCDDA, 2023) . This reagent is strictly for use in controlled laboratory settings to further scientific understanding of neuroreceptor ligand binding and to support the development of advanced detection methods.

Properties

IUPAC Name

1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c13-6-5-12(15)14-7-8-16-9-10-3-1-2-4-11(10)14/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIXQWLGWROWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COCCN2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one (CAS: 2098000-83-8) is a member of the oxazepine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula: C12H20ClNO
  • Molecular Weight: 245.74 g/mol
  • Purity: Min. 95% .

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity: Some oxazepine derivatives have shown cytotoxic effects against tumor cell lines.
  • Antimicrobial Effects: Potential activity against bacteria such as Helicobacter pylori has been noted in related compounds.
  • Neuropharmacological Effects: Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Antitumor Activity

A study examining the cytotoxic effects of various oxazepine derivatives found that certain structural modifications led to enhanced activity against specific cancer cell lines. For instance, derivatives with halogen substitutions showed improved potency in inhibiting cell proliferation in vitro .

CompoundCell Line TestedIC50 (µM)
Oxazepine AHeLa15
Oxazepine BMCF-710
Oxazepine CA5495

Antimicrobial Properties

Research on related compounds has demonstrated significant antimicrobial properties. For example, a derivative similar to this compound exhibited comparable activity to metronidazole against Helicobacter pylori .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Oxazepine DH. pylori8 µg/mL
Oxazepine EE. coli16 µg/mL

Neuropharmacological Studies

Some studies have explored the neuropharmacological potential of oxazepine derivatives. For example, a study indicated that certain compounds could modulate GABAergic transmission, suggesting potential applications in treating anxiety and depression .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant promise in the field of medicinal chemistry, particularly as a potential therapeutic agent.

Receptor Modulation

Research indicates that derivatives of oxazepin compounds can act as modulators of various receptors, including the ROR-gamma receptor, which is implicated in immune response and inflammation . The structural features of 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one may enhance its interaction with these receptors, making it a candidate for developing new anti-inflammatory drugs.

Anticancer Activity

Studies have identified related oxazepin compounds as inhibitors of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in cancer cell survival and proliferation . The potential for this compound to inhibit such pathways could lead to novel anticancer therapies.

Pharmacological Insights

The pharmacological profile of this compound is still under exploration, but preliminary studies suggest several avenues for further investigation:

CNS Activity

Given the structural similarity to other psychoactive compounds, there is potential for neuropharmacological applications. Compounds with oxazepin structures have been explored for their effects on neurotransmitter systems, which could be relevant for treating conditions such as anxiety and depression.

Antimicrobial Properties

Emerging research indicates that certain oxazepins possess antimicrobial activity. The chlorinated derivative may enhance this property through increased lipophilicity or altered binding affinity to microbial targets.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

Polymer Development

Compounds like this can be utilized in synthesizing polymers with specific characteristics such as flexibility, thermal stability, and chemical resistance. The incorporation of oxazepin structures into polymer matrices may lead to innovative materials with enhanced performance.

Coating Technologies

Due to their chemical stability and potential protective properties, derivatives of this compound could be explored for use in coatings that require durability against environmental factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one and related compounds:

Compound Substituent/Backbone Synthesis Method Key Functional Properties Reference
This compound Octahydrobenzooxazepine Likely Friedel-Crafts or SN2 alkylation Potential enzyme inhibition (inferred from analogs); structural rigidity enhances binding
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene Friedel-Crafts acylation (AlCl₃ catalyst) Intermediate for heterocyclic synthesis; no direct bioactivity reported
3-Chloro-1-(4-fluorophenyl)propan-1-one 4-Fluorophenyl SN2 alkylation with procaine derivatives Inhibits Leishmania infantum Trypanothione Reductase (IC₅₀ = 12 µM)
3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one Dibenzazepine N-acylation with 3-chloropropionyl chloride Radical scavenging (IC₅₀ = 47–4.1 µM after amino acid conjugation)
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one 2,4-Dichlorophenyl Friedel-Crafts acylation (AlCl₃ catalyst) Intermediate for purine derivatives; no bioactivity data
3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][1,4]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one Benzo[b]thiazepine with dual chloroaryl groups Multi-step alkylation and cyclization Anticonvulsant activity (safe up to 2000 mg/kg in animal models)

Key Observations

Structural Diversity and Reactivity: The octahydrobenzooxazepine backbone confers stereochemical complexity and rigidity, which may enhance target selectivity compared to simpler aryl-substituted analogs like 3-chloro-1-(thiophen-2-yl)propan-1-one . Chloro-substituted propanones with aromatic/heteroaromatic groups (e.g., dibenzazepine) exhibit improved bioactivity upon conjugation with amino acids, suggesting that the target compound could be similarly modified for enhanced properties .

Synthetic Pathways: Friedel-Crafts acylation is a common method for aryl/heteroaryl-substituted propanones (e.g., thiophene or dichlorophenyl derivatives) . SN2 alkylation dominates for nitrogen-containing heterocycles (e.g., procaine-derived analogs), highlighting the versatility of 3-chloro-propanone intermediates in nucleophilic substitutions .

Biological Activity: Antiparasitic Activity: 3-Chloro-1-(4-fluorophenyl)propan-1-one derivatives inhibit Leishmania enzymes, suggesting that the target compound’s bicyclic system could be optimized for similar targets . Antioxidant Potential: Dibenzazepine-propanone conjugates show radical scavenging activity, implying that the benzooxazepine analog might exhibit comparable properties if functionalized with phenolic or hydroxyl groups .

Toxicity and Safety: While the target compound’s toxicity is unreported, structurally complex derivatives like benzo[b]thiazepine-propanones demonstrate low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting a favorable safety profile for further development .

Preparation Methods

Step 1: Construction of the Benzoxazepinone Core

  • Nucleophilic Aromatic Substitution: Starting with 1-fluoro-2-nitrobenzene, nucleophilic substitution with the sodium alkoxide of Boc-protected L-serine yields an intermediate carboxylic acid with the desired stereochemistry.
  • Nitro Reduction and Lactam Formation: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization facilitated by coupling agents such as HATU to form the benzoxazepinone ring system with high overall yield (~85%).

Step 2: Deprotection and Amide Coupling

  • The Boc protecting group on the nitrogen is removed using acid treatment (e.g., HCl or trifluoroacetic acid).
  • The free amine is then coupled with the appropriate acid chloride or carboxylic acid derivative—in this case, 3-chloropropanoic acid or its activated form—to form the amide bond, yielding the target compound.

Step 3: Optional Modifications

  • N-Methylation: Alkylation of the nitrogen atom can be performed using methyl iodide under basic conditions to yield N-methylated derivatives.
  • Photoaffinity Labeling: For mechanistic studies, derivatives with substituents such as bromo-phenyl groups can be synthesized by coupling with appropriately functionalized acids.

Example Synthetic Scheme Summary

Step Reagents/Conditions Outcome
1 1-fluoro-2-nitrobenzene + sodium alkoxide of Boc-L-serine Formation of carboxylic acid intermediate with (S) stereochemistry
2 Nitro reduction (e.g., catalytic hydrogenation) + HATU-mediated cyclization Benzoxazepinone core formation (~85% yield)
3 Acidic deprotection (HCl or TFA) Removal of Boc protecting group
4 Coupling with 3-chloropropanoic acid (amide coupling conditions) Formation of 3-chloro-1-(octahydrobenzo[e]oxazepin-1(5H)-yl)propan-1-one
5 (Optional) Methyl iodide alkylation N-Methylated derivatives

Research Findings and Optimization Notes

  • The stereochemistry of the serine derivative is critical for biological activity; both (S) and (R) enantiomers can be synthesized for activity comparison.
  • The benzoxazepinone scaffold exhibits high kinase selectivity and favorable pharmacokinetic profiles when optimized.
  • Amide coupling efficiency and purity are enhanced using coupling reagents like HATU.
  • N-methylation can influence potency and pharmacokinetics and is achieved in moderate yields (~50% overall from intermediate).
  • The synthetic route is amenable to scale-up and modification for analog development.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials 1-fluoro-2-nitrobenzene, Boc-L-serine
Key reagents Sodium alkoxide, HATU, acid for deprotection, 3-chloropropanoic acid
Reaction type Nucleophilic aromatic substitution, reduction, lactam cyclization, amide coupling
Yield (core formation) ~85% overall
Yield (N-methylation step) ~50% overall
Stereochemistry control Use of Boc-L-serine or Boc-D-serine
Functional group tolerance Compatible with nitro, amine, carboxylic acid, and halogen substituents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Reactant of Route 2
3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one

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